molecular formula C10H12ClNO B2603859 2-chloro-N-phenylbutanamide CAS No. 854428-57-2

2-chloro-N-phenylbutanamide

Cat. No.: B2603859
CAS No.: 854428-57-2
M. Wt: 197.66
InChI Key: OQEBAOZVEXPDGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenylbutanamide typically involves the reaction of 2-chlorobutyryl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chlorobutyryl chloride+anilineThis compound+HCl\text{2-chlorobutyryl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 2-chlorobutyryl chloride+aniline→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thiolamides, and alkoxyamides.

    Hydrolysis: The major products are 2-chlorobutyric acid and aniline.

    Oxidation and Reduction: Products include nitriles and primary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenylbutanamide, particularly its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and inhibits fungal growth. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the presence of a chlorine atom, which influence its reactivity and biological activity. Its applications in proteomics and potential antifungal properties further distinguish it from similar compounds .

Properties

IUPAC Name

2-chloro-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBAOZVEXPDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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